Mellitic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Chemical Synthesis

Mellitic acid's ability to react with various functional groups makes it a crucial intermediate in the synthesis of numerous organic compounds. Researchers utilize it to create pharmaceuticals, dyes, and coatings. Its role as a building block allows for the creation of complex molecules with specific properties.

For instance, mellitic acid can be used as a starting material for the synthesis of new fluorescent dyes for biological imaging applications. Additionally, it can be incorporated into the structure of polymers to enhance their thermal stability and mechanical properties.

Astrobiology and Biosignature Detection

Mellitic acid has emerged as a potential biosignature molecule for extraterrestrial life detection. Since it is a stable organic molecule that can be formed by both biological and non-biological processes, its presence alone doesn't confirm life. However, researchers are interested in its presence alongside other organic compounds as a combined indicator of past or present biological activity [, ].

Studies have shown that mellitic acid can be produced by certain microorganisms even in extreme environments like the Atacama Desert, which shares similarities with the Martian surface []. This suggests that its detection on Mars or other celestial bodies could warrant further investigation for potential life forms.

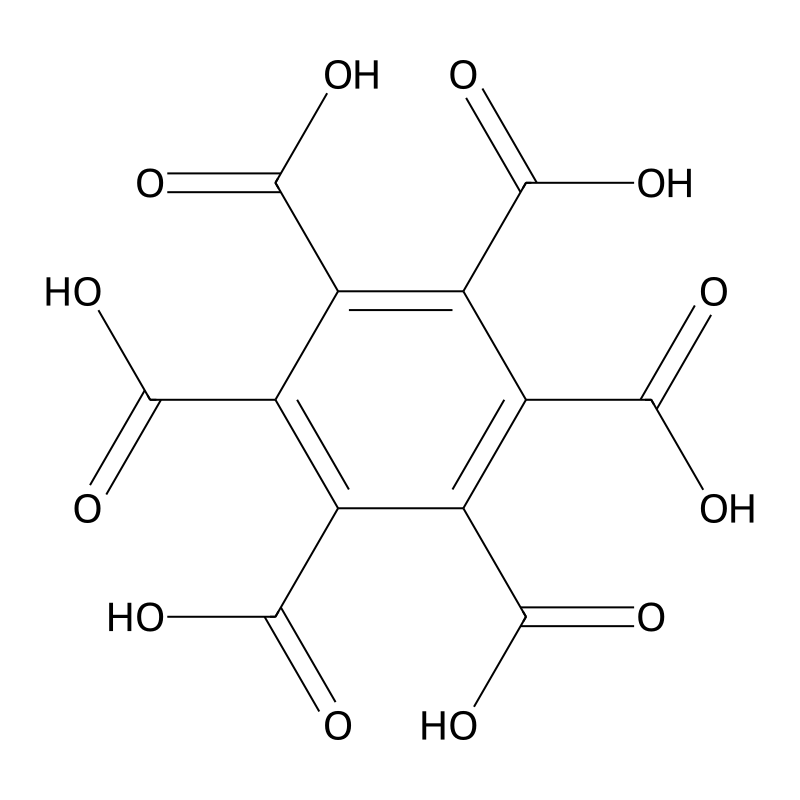

Mellitic acid, also known as graphitic acid or benzenehexacarboxylic acid, is a hexacarboxylic acid derived from benzene. It was first discovered in 1799 by Martin Heinrich Klaproth in the mineral mellite, which is the aluminum salt of the acid. The chemical formula for mellitic acid is C₁₂H₆O₁₂. It crystallizes in fine silky needles and is soluble in water and alcohol . The molecular structure features six carboxylic acid groups attached to a central benzene ring, adopting a propeller-like conformation due to intramolecular hydrogen bonding .

Mellitic acid can be synthesized through various methods:

- From Mellite: Warming mellite with ammonium carbonate followed by treatment with ammonia.

- Oxidation of Carbon Sources: Oxidizing pure carbon or graphite using alkaline potassium permanganate or concentrated nitric acid.

- Hydrothermal Reactions: Involving metal-organic frameworks where mellitic acid acts as a linker .

Mellitic acid has several applications across different fields:

- Material Science: Used in the synthesis of metal-organic frameworks due to its ability to form stable complexes.

- Chemical Research: Serves as a precursor for various organic synthesis reactions.

- Potential Astrobiological Significance: Its salts are considered possible organic substances in Martian soil due to their stability under extreme conditions .

Mellitic acid shares similarities with other polycarboxylic acids but is unique due to its hexacarboxylic structure and specific properties.

Similar Compounds:- Citric Acid: A tricarboxylic acid commonly found in citrus fruits.

- Tartaric Acid: A dibasic organic acid found in grapes.

- Pyromellitic Acid: A derivative of mellitic acid with four carboxylic groups.

Compound Structure Type Number of Carboxylic Groups Unique Features Mellitic Acid Hexacarboxylic 6 Stable in extreme conditions Citric Acid Tricarboxylic 3 Commonly used as a food preservative Tartaric Acid Dibasic 2 Used in baking powders Pyromellitic Acid Tetracarboxylic 4 Intermediate in the synthesis of polymers

| Compound | Structure Type | Number of Carboxylic Groups | Unique Features |

|---|---|---|---|

| Mellitic Acid | Hexacarboxylic | 6 | Stable in extreme conditions |

| Citric Acid | Tricarboxylic | 3 | Commonly used as a food preservative |

| Tartaric Acid | Dibasic | 2 | Used in baking powders |

| Pyromellitic Acid | Tetracarboxylic | 4 | Intermediate in the synthesis of polymers |

Mellitic acid's unique structure and stability make it an interesting subject for further research and application development across various scientific disciplines.

Historical Synthesis Methods

The historical approaches to mellitic acid synthesis have been rooted in mineral extraction and early oxidative methodologies that laid the foundation for modern synthetic strategies. The original method discovered by Klaproth involved the extraction of mellitic acid from its natural aluminum salt, mellite, found in brown coal deposits across Europe and parts of Russia. This mineral-based approach required warming mellite with ammonium carbonate, followed by the removal of excess ammonium salt through evaporation and subsequent addition of ammonia to the solution. The precipitated alumina was filtered, and the filtrate underwent evaporation to yield the ammonium salt of mellitic acid, which required purification through recrystallization.

The conversion process from the ammonium salt to free mellitic acid involved a sophisticated multi-step procedure that demonstrated early synthetic chemistry techniques. The ammonium salt was converted to the lead salt through precipitation with lead acetate, and subsequently, the lead salt was decomposed using hydrogen sulfide to liberate the free acid. This method, while effective, required careful handling of toxic lead compounds and hydrogen sulfide, making it both hazardous and time-consuming. Alternative historical approaches included the direct oxidation of pure carbon or graphite using alkaline potassium permanganate in cold conditions, or through treatment with hot concentrated nitric acid.

Early researchers also discovered that hexamethylbenzene could serve as a precursor for mellitic acid synthesis through oxidative degradation. Historical reports documented the oxidation of hexamethylbenzene using potassium permanganate, although this process required approximately two months for completion. The development of these early synthetic routes established mellitic acid as an accessible compound for research, despite the lengthy reaction times and harsh conditions required.

Table 1: Historical Synthesis Methods for Mellitic Acid

Modern Hydrothermal and Oxidative Approaches

Contemporary synthetic methodologies for mellitic acid have evolved to incorporate more efficient oxidative processes and hydrothermal techniques that significantly improve yields and reduce reaction times. Modern research has demonstrated that a two-step oxidation process of highly carbonized materials, particularly anthracite, can achieve substantial yields of mellitic acid. This approach utilizes nitric acid in the first step followed by permanganate, chlorine in alkaline solution, or dilute nitric acid in the second step, resulting in yields of approximately 30% mellitic acid from anthracite.

The mechanism of modern oxidative synthesis has been elucidated through detailed studies showing that nitric acid oxidation in the first step predominantly leads to surface carboxylic acid groups formation. Research has established that the yield of mellitic acid increases with increasing fraction of carboxylic acid group oxygen, suggesting that the initial formation of surface carboxyl groups is crucial for subsequent complete oxidation to the hexacarboxylic acid structure. Alternative oxidizing agents such as air have been found to yield other forms of bound oxygen including peroxy, ether, quinoid, and phenol groups, which do not readily oxidize to mellitic acid in subsequent steps.

Hydrothermal synthesis approaches have gained prominence in recent years, particularly for the preparation of mellitic acid coordination complexes and metal-organic frameworks. The University of Aberdeen research group has developed a geomimetic synthesis approach that demonstrates the formation of mellite from mellitic acid under hydrothermal conditions. This method involves the dissolution of mellitic acid in aqueous potassium hydroxide (six equivalents) followed by mixing with aluminum sulfate solutions, resulting in crystallization of synthetic mellite identical to the natural mineral. The synthetic product exhibited identical X-ray single crystal structure and infrared spectra compared to natural mellite samples from Hungary.

Table 2: Modern Synthesis Methods and Conditions

Structural Conformation and Symmetry

The structural characterization of mellitic acid has revealed fascinating conformational features that distinguish it from simpler aromatic carboxylic acids. Crystallographic studies have established that the stable conformation of mellitic acid adopts a propeller-like structure where the six carboxylic acid groups are rotated out of the plane of the central benzene ring. This non-planar arrangement results from intramolecular hydrogen bonding between adjacent carboxyl groups, which creates a tilted conformation that varies for each carboxylic acid group relative to the central aromatic core.

X-ray crystallographic investigations conducted by multiple research groups have provided detailed insights into the molecular geometry and crystal packing arrangements. The early crystallographic work by Bezjak and Grdenić established the fundamental structural parameters, while subsequent refinements by Darlow provided more precise geometric data. The crystal structure analysis revealed that mellitic acid exhibits dimorphic behavior, crystallizing in rhombohedral form when separated from aqueous solution at room temperature, and in a different lower symmetry class when crystallized from hot aqueous solution.

The molecular symmetry of mellitic acid presents unique challenges for structural analysis due to the multiple carboxyl groups and their variable orientations. The central benzene ring maintains its aromatic character with delocalized π-electron system, while the six carboxyl substituents adopt conformations that minimize steric hindrance and maximize hydrogen bonding interactions. This structural arrangement results in a molecule with C₆ symmetry in its idealized form, although the actual crystal structure shows deviations from perfect symmetry due to intermolecular packing forces.

Recent computational studies and advanced crystallographic techniques have provided more detailed understanding of the conformational flexibility of mellitic acid. The molecule's ability to adopt different conformations depending on the crystal environment and intermolecular interactions makes it particularly interesting for supramolecular chemistry applications. The hexacarboxylic acid functionality enables the formation of extensive hydrogen bonding networks that influence both the molecular conformation and the overall crystal packing arrangements.

Table 3: Structural Parameters of Mellitic Acid

Anhydride Formation Under Harsh Conditions

The formation of mellitic anhydride from mellitic acid under harsh thermal conditions represents one of the most intriguing aspects of this compound's reactivity. Mellitic anhydride, with the molecular formula C₁₂O₉, is formed through the elimination of three water molecules from mellitic acid, creating a unique cyclic anhydride structure that retains the aromatic character of the benzene ring. This transformation requires elevated temperatures and results in one of the few stable carbon oxides, alongside carbon dioxide, carbon monoxide, and carbon suboxide.

The anhydride formation process was first documented by early researchers including Justus Liebig and Friedrich Wöhler in 1830 during their investigations of mellite mineral samples. However, the proper characterization of mellitic anhydride was not achieved until 1913 when H. Meyer and K. Steiner determined the correct molecular formula and structural parameters. The anhydride appears as a white sublimable solid that demonstrates remarkable stability under standard conditions, making it one of only four reasonably stable carbon oxides known to chemistry.

The thermal decomposition pathway of mellitic acid involves multiple stages, with anhydride formation occurring at intermediate temperatures before complete decomposition to carbon dioxide and other products occurs at higher temperatures. French research has documented that mellitic acid decomposes upon heating to yield carbon dioxide and pyromellitic acid, indicating that the decomposition process involves both decarboxylation and dehydration reactions. When heated with calcium carbonate, mellitic acid produces carbon dioxide and benzene, suggesting that the aromatic core can be regenerated under specific conditions.

The formation of mellitic anhydride has practical implications for understanding the thermal stability limits of polycarboxylic aromatic compounds. The anhydride formation represents a reversible process under certain conditions, as the anhydride can be hydrolyzed back to mellitic acid in aqueous environments. This reversibility has been exploited in synthetic chemistry for the purification and crystallization of mellitic acid derivatives and coordination complexes.

Table 4: Thermal Decomposition Products of Mellitic Acid

The investigation of anhydride formation has also revealed important information about the mechanism of thermal decomposition in polycarboxylic acids. Research has shown that the process involves the sequential elimination of water molecules from adjacent carboxyl groups, creating cyclic anhydride linkages that stabilize the remaining structure. The retention of aromatic character in mellitic anhydride demonstrates the remarkable stability of the benzene core even under harsh thermal conditions, highlighting the unique chemical properties that make mellitic acid such an interesting subject for materials chemistry applications.

Transition Metal Coordination Polymers

Manganese, Cobalt, and Nickel Complexes

Mellitic acid’s hexaanion (C₆(COO)₆⁶⁻) forms robust coordination polymers with divalent transition metals such as manganese, cobalt, and nickel. Hydrothermal reactions of alkali metal mellitates (e.g., K₆(mel) or Rb₆(mel)) with MCl₂ (M = Mn, Co, Ni) at 473 K yield isostructural 3D frameworks of composition M₂[M′₂(mel)(OH₂)₂] (M = K, Rb; M′ = Mn, Co, Ni) [1]. These materials feature distorted 2D hexagonal magnetic nets with honeycomb topologies, where carboxylate groups bridge adjacent metal centers. For instance, the manganese variant (K₂[Mn₂(mel)(OH₂)₂]) exhibits antiferromagnetic interactions below 50 K, with a Néel temperature (Tₙ) of 8.5 K [1]. Nickel analogs display stronger magnetic coupling due to the higher spin multiplicity of Ni²⁺, while cobalt complexes are influenced by spin-orbit coupling, complicating their magnetic susceptibility profiles [1].

The MIL-116(Fe) MOF, synthesized from Fe³⁺ and mellitic acid, exemplifies a redox-active framework with potential applications in energy storage. Its structure, resolved via single-crystal X-ray diffraction, comprises FeO₆ octahedra linked by mellitate ligands, forming 1D channels that accommodate lithium ions in battery configurations [2].

Rare-Earth Metal Coordination and Optical Properties

Rare-earth mellitates, such as those incorporating lanthanides (e.g., Eu³⁺, Tb³⁺), exploit the ligand’s high symmetry to achieve luminescent materials. For example, [Eu₂(mel)(OH₂)₆]·4H₂O exhibits characteristic red emission under UV excitation due to efficient energy transfer from the mellitate antenna to Eu³⁺ centers [4]. Magnetic studies of gadolinium mellitates reveal weak ferromagnetic interactions at low temperatures, attributed to superexchange pathways mediated by carboxylate bridges [4].

Alkali Metal-Mixed Transition Metal Networks

Alkali metals (e.g., K⁺, Rb⁺, Cs⁺) play critical roles in stabilizing mellitate-based frameworks by balancing charge and templating 3D architectures. In the K₂[Co₂(mel)(OH₂)₂] system, K⁺ ions occupy interstitial sites between cobalt-mellitate layers, forming a pillared structure [1]. Replacing K⁺ with larger Rb⁺ or Cs⁺ cations expands the interlayer spacing, altering magnetic exchange interactions. For instance, the Rb₂[Ni₂(mel)(OH₂)₂] variant shows a 15% enhancement in magnetic susceptibility compared to its potassium counterpart, linked to reduced lattice strain [1].

A notable alkali-free analog, (NH₄)₂[Co₂(mel)(OH₂)₂], retains the honeycomb topology but exhibits distinct proton conductivity due to dynamic NH₄⁺ mobility within the framework [1].

Hydrothermal Synthesis and 3D Honeycomb Topologies

Hydrothermal synthesis at 473 K is the primary method for obtaining phase-pure mellitate MOFs. The reaction of H₆mel with metal chlorides in alkaline media promotes deprotonation and crystallization. For example, combining CoCl₂·6H₂O with mellitic acid in aqueous KOH yields K₂[Co₂(mel)(OH₂)₂] as deep-blue crystals after 72 hours [1]. The honeycomb topology arises from the μ₆-coordination mode of mellitate, which binds six metal centers across three carboxylate groups (Figure 1).

Table 1: Representative Mellitate MOFs and Their Structural Parameters

| Compound | Metal Centers | Dimensionality | Pore Size (Å) | Magnetic Ordering |

|---|---|---|---|---|

| K₂[Mn₂(mel)(OH₂)₂] | Mn²⁺, K⁺ | 3D | 8.2 × 8.2 | Antiferromagnetic |

| Rb₂[Co₂(mel)(OH₂)₂] | Co²⁺, Rb⁺ | 3D | 8.5 × 8.5 | Spin-orbit dominated |

| (NH₄)₂[Co₂(mel)(OH₂)₂] | Co²⁺, NH₄⁺ | 3D | 8.0 × 8.0 | Paramagnetic |

Magnetic Properties and Spin-Orbit Coupling Effects

Magnetic interactions in mellitate frameworks depend on metal ion electronic configurations and lattice geometry. Mn²⁺ (d⁵, high-spin) complexes exhibit weak antiferromagnetism due to competition between direct exchange and superexchange pathways [1]. In contrast, Ni²⁺ (d⁸) systems display stronger coupling, with susceptibility data fitting a Heisenberg model (J = −12.5 cm⁻¹) [1]. Cobalt mellitates are more complex due to spin-orbit coupling, which mixes ground-state orbitals and generates anisotropic magnetic behavior. For example, χT vs. T plots for K₂[Co₂(mel)(OH₂)₂] show a broad maximum near 50 K, indicative of short-range magnetic ordering [1].

Rare-earth mellitates, such as [Gd₂(mel)(OH₂)₆]·4H₂O, exhibit slow magnetic relaxation under external fields, a hallmark of single-molecule magnet behavior [4].

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

1.5 (LogP)

Melting Point

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (95.24%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Dates

Evaluation of portable Raman spectrometer with 1064 nm excitation for geological and forensic applications

Petr Vítek, Esam M A Ali, Howell G M Edwards, Jan Jehlička, Rick Cox, Kristian PagePMID: 22079176 DOI: 10.1016/j.saa.2011.10.043

Abstract

The development of miniaturized Raman instrumentation is in demand for applications relevant to forensic, pharmaceutical and art analyses, as well as geosciences, and planetary exploration. In this study we report on evaluation of a portable dispersive Raman spectrometer equipped with 1064 nm laser excitation. Selected samples from geological, geobiological and forensic areas of interest have been studied from which the advantages, disadvantages and the analytical potential of the instrument are assessed based on a comparison with bench instrumentation and other portable Raman spectrometers using 785 nm excitation. It is demonstrated that the instrument operating with 1064 nm excitation has potential for expanding the number and types of samples that can be measured by miniaturized Raman spectroscopy without interfering fluorescence background emission. It includes inorganic and organic minerals, biomolecules within living lichen and endolithic cyanobacteria as well as drugs of abuse and explosives.Evaluation of portable Raman instrumentation for identification of β-carotene and mellitic acid in two-component mixtures with halite

P Vítek, H G M Edwards, J Jehlička, R CoxPMID: 21296611 DOI: 10.1016/j.saa.2011.01.003

Abstract

Recently, portable Raman instrumentation has been in demand for geosciences and for future planetary exploration for the identification of both organic and inorganic compounds in situ on Earth and on other planetary bodies, especially on Mars. Here we present the results of the analysis of halite/β-carotene and halite/mellitic acid mixtures, performed by miniaturized Raman instrumentation equipped with 785 and 1064 nm excitation. Various proportions of organics in the halite matrix were examined. The lowest concentration of β-carotene detected using the 785 nm laser was 1 mg kg(-1), with slightly better signals observed with shorter exposure times compared with the bench instrument using the same excitation wavelength. Mellitic acid was identified at the concentration level 10 g kg(-1). The 1064 nm excitation provided a lower sensitivity towards low concentration when compared with the 785 nm excitation.Raman spectroscopic identification of phthalic and mellitic acids in mineral matrices

Kateřina Osterrothová, Jan JehličkaPMID: 20870453 DOI: 10.1016/j.saa.2010.08.081

Abstract

Raman spectroscopy has many advantages for planetary exploration, and the Raman technique is currently being developed for future space missions. The Raman microspectroscopic study of organic acids (phthalic and mellitic acids) in experimentally prepared mixtures with halite and gypsum was performed using near infrared 785 nm and visible 514 nm excitation wavelengths. Gypsum and halite matrices were chosen as analogues of Martian minerals. Carboxylic acids mixed with mineral powders were also investigated through a UV-transparent crystal of gypsum and halite (approximately 2 mm, resp. 5 mm thick), thereby creating a type of artificial inclusion that could potentially be present in Martian minerals. The detection limit of phthalic acid mixed in mineral matrices and analyzed through crystals was 1 wt% using both excitation wavelengths. A Raman mellitic acid signal was obtained at a concentration as low as 1 wt% in halite matrix, and at a concentration of 5 wt% when analyzed through halite crystal. In the case of mellitic acid mixed with gypsum and for analyses through a gypsum crystal, the detection limit is 5 wt% using both excitation wavelengths.HIV-1 uses dynamic capsid pores to import nucleotides and fuel encapsidated DNA synthesis

David A Jacques, William A McEwan, Laura Hilditch, Amanda J Price, Greg J Towers, Leo C JamesPMID: 27509857 DOI: 10.1038/nature19098

Abstract

During the early stages of infection, the HIV-1 capsid protects viral components from cytosolic sensors and nucleases such as cGAS and TREX, respectively, while allowing access to nucleotides for efficient reverse transcription. Here we show that each capsid hexamer has a size-selective pore bound by a ring of six arginine residues and a 'molecular iris' formed by the amino-terminal β-hairpin. The arginine ring creates a strongly positively charged channel that recruits the four nucleotides with on-rates that approach diffusion limits. Progressive removal of pore arginines results in a dose-dependent and concomitant decrease in nucleotide affinity, reverse transcription and infectivity. This positively charged channel is universally conserved in lentiviral capsids despite the fact that it is strongly destabilizing without nucleotides to counteract charge repulsion. We also describe a channel inhibitor, hexacarboxybenzene, which competes for nucleotide binding and efficiently blocks encapsidated reverse transcription, demonstrating the tractability of the pore as a novel drug target.UVolution, a photochemistry experiment in low earth orbit: investigation of the photostability of carboxylic acids exposed to mars surface UV radiation conditions

Fabien Stalport, Yuan Yong Guan, Patrice Coll, Cyril Szopa, Frédérique Macari, François Raulin, Didier Chaput, Hervé CottinPMID: 20528199 DOI: 10.1089/ast.2009.0413

Abstract

The detection and identification of organic molecules on Mars are of prime importance to establish the existence of a possible ancient prebiotic chemistry or even a biological activity. To date, however, no complex organic compounds have been detected on Mars. The harsh environmental conditions at the surface of Mars are commonly advocated to explain this nondetection, but few studies have been implemented to test this hypothesis. To investigate the nature, abundance, and stability of organic molecules that could survive under such environmental conditions, we exposed, in low Earth orbit, organic molecules of martian astrobiological relevance to solar UV radiation (>200 nm). The experiment, called UVolution, was flown on board the Biopan ESA module, which was situated outside a Russian Foton automated capsule and exposed to space conditions for 12 days in September 2007. The targeted organic molecules [alpha-aminoisobutyric acid (AIB), mellitic acid, phthalic acid, and trimesic acid] were exposed with, and without, an analogous martian soil. Here, we present experimental results of the impact of solar UV radiation on the targeted molecules. Our results show that none of the organic molecules studied seemed to be radiotolerant to the solar UV radiation when directly exposed to it. Moreover, the presence of a mineral matrix seemed to increase the photodestruction rate. AIB, mellitic acid, phthalic acid, and trimesic acid should not be considered as primary targets for in situ molecular analyses during future surface missions if samples are only collected from the first centimeters of the top surface layer.Metal-organic frameworks as sensory materials and imaging agents

Demin Liu, Kuangda Lu, Christopher Poon, Wenbin LinPMID: 24251853 DOI: 10.1021/ic402194c

Abstract

Metal-organic frameworks (MOFs) are a class of hybrid materials self-assembled from organic bridging ligands and metal ion/cluster connecting points. The combination of a variety of organic linkers, metal ions/clusters, and structural motifs can lead to an infinite array of new materials with interesting properties for many applications. In this Forum Article, we discuss the design and applications of MOFs in chemical sensing and biological imaging. The first half of this article focuses on the development of MOFs as chemical sensors by highlighting how unique attributes of MOFs can be utilized to enhance sensitivity and selectivity. We also discuss some of the issues that need to be addressed in order to develop practically useful MOF sensors. The second half of this article focuses on the design and applications of nanoscale MOFs (NMOFs) as imaging contrast agents. NMOFs possess several interesting attributes, such as high cargo loading capacity, ease of postmodification, tunable size and shape, and intrinsic biodegradability, to make them excellent candidates as imaging contrast agents. We discuss the use of representative NMOFs in magnetic resonance imaging (MRI), X-ray computed tomography (CT), and optical imaging. Although still in their infancy, we believe that the compositional tunability and mild synthetic conditions of NMOF imaging agents should greatly facilitate their further development for clinical translation.Effects of natural organic matter model compounds on the transformation of carbon tetrachloride by chloride green rust

Xiaoming Liang, Elizabeth C ButlerPMID: 20045548 DOI: 10.1016/j.watres.2009.12.026

Abstract

Interest has grown in the use of reactive minerals for natural and engineered transformation of ground water contaminants. This study investigated how the structural properties of 10 model compounds representing natural organic matter (NOM) influenced their adsorption to chloride green rust (GR-Cl), and how this adsorption affected rate constants for transformation of carbon tetrachloride (CT) by GR-Cl. The affinity of benzoic acid, phthalic acid, trimesic acid, pyromellitic acid, and mellitic acid for the GR-Cl surface generally increased in the order of increasing number of carboxylic acid functional groups, increasing acidity of these functional groups, and increasing charge density. For NOM model compounds that had phenolic functional groups (p-hydroxybenzoic acid, alpha-resorcylic acid, and caffeic acid), the affinity for the GR-Cl surface was greatest for caffeic acid, which had two adjacent phenolic functional groups. Some NOM model compounds had experimentally determined Langmuir maximum adsorption capacities (q(max-Langmuir)) greater than those calculated based on external surface area measurements and the size of the NOM model compound, suggesting adsorption to internal as well as external sites at the GR-Cl surface for these compounds. Rate constants for CT transformation by GR-Cl generally decreased as the affinity of the NOM model compounds (estimated by Langmuir K values) increased, but there was no statistically significant correlation between Langmuir parameters (i.e., K and q(max-Langmuir)) and rate constants, perhaps due to significant adsorption of some NOM model compounds to sites that were not accessible to CT, such as interlayer sites. Unlike the other NOM model compounds, caffeic acid, which adsorbed to a significant extent to the GR-Cl surface, increased the rate constant for CT transformation. The influence of NOM on rate constants for CT transformation by green rusts should be considered in ground water remediation planning.Investigating the photostability of carboxylic acids exposed to Mars surface ultraviolet radiation conditions

F Stalport, P Coll, C Szopa, H Cottin, F RaulinPMID: 19663761 DOI: 10.1089/ast.2008.0300

Abstract

The detection and identification of organic molecules on Mars are of primary importance to establish the existence of a possible ancient prebiotic chemistry or even biological activity. The harsh environmental conditions at the surface of Mars could explain why the Viking probes-the only efforts, to date, to search for organics on Mars-detected no organic matter. To investigate the nature, abundance, and stability of organic molecules that could survive such environmental conditions, we developed a series of experiments that simulate martian surface environmental conditions. Here, we present results with regard to the impact of solar UV radiation on various carboxylic acids, such as mellitic acid, which are of astrobiological interest to the study of Mars. Our results show that at least one carboxylic acid, mellitic acid, could produce a resistant compound-benzenehexacarboxylic acid-trianhydride (C(12)O(9))-when exposed to martian surface radiation conditions. The formation of such products could contribute to the presence of organic matter in the martian regolith, which should be considered a primary target for in situ molecular analyses during future surface missions.An expedient synthesis of mellitic triimides

Kathryn G Rose, Deana M Jaber, Chenaimwoyo A Gondo, Darren G HamiltonPMID: 18402476 DOI: 10.1021/jo800185v

Abstract

Heating of the solid ammonium salts obtained from treatment of mellitic acid with 3 equiv of a primary amine yields trisubstituted mellitic triimides via dehydration and imide ring closure. This surprisingly simple synthetic approach is amenable to incorporation of alkyl, aryl, and amino acid ester substituents, thereby opening broad access to a family of C(3)-symmetric organic electron acceptors.An analysis of electrical conductances of aqueous solutions of polybasic organic acids. Benzenehexacarboxylic (mellitic) acid and its neutral and acidic salts

Alexander Apelblat, Marija Bester-Rogac, Josef Barthel, Roland NeuederPMID: 16640450 DOI: 10.1021/jp057371s